

# Application Notes and Protocols for Analyzing Matrin 3 Alternative Splicing Events

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: matrin 3

Cat. No.: B1178366

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**Matrin 3** (MATR3) is a nuclear matrix protein with crucial roles in DNA and RNA metabolism.[\[1\]](#) [\[2\]](#) Possessing two RNA recognition motifs (RRMs) and two zinc finger domains, MATR3 is involved in various cellular processes, including transcription, mRNA stabilization, and, notably, the regulation of alternative splicing.[\[3\]](#)[\[4\]](#) Dysregulation of MATR3 function and mutations in the MATR3 gene have been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and distal myopathies.[\[4\]](#)[\[5\]](#)[\[6\]](#) A significant aspect of MATR3's function is its role as a splicing regulator, predominantly acting as a repressor of exon inclusion.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[7\]](#)

These application notes provide a detailed overview of the current methodologies employed to investigate MATR3-mediated alternative splicing events. The protocols outlined below are designed to guide researchers in identifying MATR3-regulated splice variants, mapping its RNA binding sites, and quantifying changes in splicing patterns.

## Data Presentation

### Table 1: Summary of MATR3-regulated Alternative Splicing Events

This table summarizes typical quantitative data obtained from transcriptome-wide analysis following MATR3 knockdown in human cell lines.

| Analysis Type                 | Cell Line | Number of Differentially Spliced Events    | Predominant Splicing Change                               | Reference |
|-------------------------------|-----------|--------------------------------------------|-----------------------------------------------------------|-----------|
| Human Junction Microarray     | HeLa      | >600                                       | Exon Skipping<br>(Repression by MATR3)                    | [1]       |
| RNA-Seq                       | HCT116    | >400 (FDR < 0.05, $\Delta$ PSI $\geq$ 10%) | Exon Inclusion<br>upon Knockdown<br>(Repression by MATR3) | [8]       |
| Splicing-sensitive Microarray | SH-SY5Y   | Significant changes in exon inclusion      | Increased Exon Inclusion upon Knockdown                   | [9]       |

## Table 2: Key Protein Interactors of Matrin 3 in Splicing Regulation

This table highlights some of the key proteins that interact with MATR3 to regulate alternative splicing.

| Interacting Protein                        | Functional Relationship                                                                                         | Method of Identification         | Reference |
|--------------------------------------------|-----------------------------------------------------------------------------------------------------------------|----------------------------------|-----------|
| Polypyrimidine tract-binding protein (PTB) | Co-regulation of a subset of alternative splicing events.<br>MATR3 interacts with the second RRM domain of PTB. | GST pull-down, Mass Spectrometry | [1][10]   |
| TDP-43                                     | Both are RNA-binding proteins implicated in ALS; potential for overlapping regulatory networks.                 | Interactome studies              | [1]       |
| hnRNP L                                    | Interacts with MATR3, suggesting a role in splicing regulation.                                                 | Interactome studies              | [1]       |
| Raver1                                     | Identified in a pull-down with PTB's RRM2 domain alongside MATR3.                                               | GST pull-down, Mass Spectrometry | [10]      |

## Experimental Protocols

### Protocol 1: siRNA-mediated Knockdown of Matrin 3

This protocol describes the transient knockdown of MATR3 in a human cell line (e.g., HeLa or SH-SY5Y) to study its impact on alternative splicing.

#### Materials:

- HeLa or SH-SY5Y cells
- Opti-MEM I Reduced Serum Medium
- Lipofectamine RNAiMAX Transfection Reagent

- siRNA targeting MATR3 (validated sequences)
- Non-targeting control siRNA
- Complete growth medium (e.g., DMEM with 10% FBS)
- 6-well tissue culture plates
- Reagents for RNA extraction (e.g., TRIzol)
- Reagents for protein extraction and Western blotting (e.g., RIPA buffer, primary and secondary antibodies)

**Procedure:**

- Cell Seeding: The day before transfection, seed  $2.5 \times 10^5$  cells per well in a 6-well plate with complete growth medium. Ensure cells are 70-80% confluent at the time of transfection.
- siRNA-Lipofectamine Complex Preparation:
  - For each well, dilute 50 pmol of siRNA (MATR3-targeting or non-targeting control) into 100  $\mu$ L of Opti-MEM.
  - In a separate tube, add 5  $\mu$ L of Lipofectamine RNAiMAX to 100  $\mu$ L of Opti-MEM and incubate for 5 minutes at room temperature.
  - Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
- Transfection: Add the 200  $\mu$ L siRNA-lipid complex drop-wise to each well. Gently rock the plate to ensure even distribution.
- Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
- Harvesting:
  - For RNA analysis: Aspirate the medium, wash with PBS, and lyse the cells directly in the well using 1 mL of TRIzol reagent. Proceed with RNA extraction according to the

manufacturer's protocol.

- For protein analysis: Aspirate the medium, wash with ice-cold PBS, and lyse the cells using RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.
- Validation of Knockdown:
  - qRT-PCR: Analyze MATR3 mRNA levels in the extracted RNA to confirm transcriptional knockdown.
  - Western Blot: Analyze MATR3 protein levels in the cell lysate to confirm protein depletion.  
[\[2\]](#)[\[9\]](#)

## Protocol 2: Photoactivatable-Ribonucleoside-Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP)

This protocol identifies the direct RNA binding sites of MATR3 at nucleotide resolution.[\[8\]](#)

Materials:

- Human cell line (e.g., HCT116)
- 4-thiouridine (4-SU)
- UV crosslinking instrument (365 nm)
- Lysis buffer (e.g., NP-40 based)
- RNase T1
- Anti-MATR3 antibody suitable for immunoprecipitation
- Protein A/G magnetic beads
- Alkaline phosphatase
- T4 PNK and radiolabeled ATP ( $\gamma$ -<sup>32</sup>P-ATP)

- RNA ligase
- Reagents for SDS-PAGE and autoradiography
- Reagents for reverse transcription and PCR
- High-throughput sequencing platform

**Procedure:**

- In vivo Labeling: Culture cells in the presence of 100  $\mu$ M 4-SU for 16 hours to incorporate it into newly transcribed RNA.
- UV Crosslinking: Wash the cells with PBS and irradiate with 365 nm UV light to induce crosslinking between 4-SU and interacting proteins.
- Cell Lysis and Partial RNA Digestion: Lyse the cells and treat the lysate with a low concentration of RNase T1 to partially digest the RNA.
- Immunoprecipitation:
  - Incubate the lysate with an anti-MATR3 antibody to capture MATR3-RNA complexes.
  - Add Protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.
  - Wash the beads extensively to remove non-specific binders.
- RNA End-labeling: Dephosphorylate the RNA fragments with alkaline phosphatase and then radiolabel the 5' ends with T4 PNK and  $\gamma$ - $^{32}$ P-ATP.
- Protein-RNA Complex Visualization: Elute the complexes from the beads and run them on an SDS-PAGE gel. Transfer to a nitrocellulose membrane and visualize the radiolabeled MATR3-RNA complexes by autoradiography.
- RNA Extraction: Excise the membrane region corresponding to the MATR3-RNA complex and digest the protein with proteinase K to release the RNA.
- Library Preparation and Sequencing:

- Ligate 3' and 5' adapters to the RNA fragments.
- Perform reverse transcription and PCR amplification to create a cDNA library.
- Sequence the library using a high-throughput sequencing platform.
- Bioinformatic Analysis: Align the sequencing reads to the reference genome. Identify T-to-C transitions, which are indicative of 4-SU crosslinking sites, to map the precise binding sites of MATR3.

## Protocol 3: RNA-Seq for Differential Splicing Analysis

This protocol outlines the steps for analyzing alternative splicing changes following MATR3 knockdown using RNA sequencing.

### Materials:

- High-quality total RNA from MATR3 knockdown and control cells (from Protocol 1)
- mRNA purification kit (e.g., oligo(dT) magnetic beads)
- RNA fragmentation buffer
- cDNA synthesis kit
- Adapters for sequencing
- PCR amplification reagents
- High-throughput sequencing platform (e.g., Illumina)

### Procedure:

- Library Preparation:
  - Isolate mRNA from total RNA using oligo(dT) beads.
  - Fragment the mRNA into smaller pieces.

- Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
- Perform end-repair, A-tailing, and ligate sequencing adapters.
- Amplify the library by PCR.
- Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform, generating paired-end reads.
- Bioinformatic Analysis:
  - Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
  - Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
  - Differential Splicing Analysis: Use specialized software to identify and quantify alternative splicing events.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#) Common tools include:
    - rMATS: Detects differential alternative splicing events from replicate RNA-Seq data and calculates the "Percent Spliced In" (PSI) value.[\[14\]](#)
    - MISO: Quantifies the expression of alternatively spliced isoforms and identifies differentially regulated exons.[\[12\]](#)
    - DEXSeq: Tests for differential exon usage between experimental conditions.[\[12\]](#)
  - Visualization: Use tools like Sashimi plots to visualize the read coverage and junction reads for specific alternative splicing events.

## Visualizations

## Signaling Pathways and Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Workflow for analyzing MATR3-mediated alternative splicing.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nuclear matrix protein Matrin3 regulates alternative splicing and forms overlapping regulatory networks with PTB - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrin 3 Binds and Stabilizes mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of Matrin-3 in physiology and its dysregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI Insight - Matrin 3 in neuromuscular disease: physiology and pathophysiology [insight.jci.org]
- 6. Frontiers | Matrin3: Disorder and ALS Pathogenesis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear matrix protein Matrin3 regulates alternative splicing and forms overlapping regulatory networks with PTB | The EMBO Journal [link.springer.com]
- 11. Methods to study splicing from high-throughput RNA sequencing data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arxiv.org [arxiv.org]
- 13. Statistical and Computational Methods for High-Throughput Sequencing Data Analysis of Alternative Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How are alternative splicing analyzed? | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Analyzing Matrin 3 Alternative Splicing Events]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178366#methods-for-analyzing-matin-3-alternative-splicing-events>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)